molecular formula C8H12O2 B091302 Bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 18720-30-4

Bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B091302
CAS RN: 18720-30-4
M. Wt: 140.18 g/mol
InChI Key: LKXGYGYFPTZHLC-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound that serves as a building block in the synthesis of various polyimides and other complex molecules. It is characterized by its bicyclic structure, which imparts certain physical and chemical properties that make it valuable in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of derivatives of bicyclo[2.2.1]heptane-1-carboxylic acid has been explored in several studies. For instance, the synthesis of polyimides from bicyclo[2.2.1]heptane-derived dianhydride and aromatic diamines resulted in materials with high solubility and thermal stability . Another study reported the enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid, which are useful chiral building blocks for natural products . Additionally, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid analogue of 2-aminoadipic acid, was achieved in six steps from a dibromohexanedioate precursor .

Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane-1-carboxylic acid derivatives has been determined in several studies. For example, the crystal and molecular structure of a methionine analogue was elucidated using single-crystal X-ray analysis, providing insights into the conformational restrictions imposed by the bicyclic framework . The absolute configuration of related compounds, such as bicyclo[2.2.1]heptan-2-one, was determined through crystallographic studies, which also revealed hydrogen-bonding properties .

Chemical Reactions Analysis

Bicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives participate in various chemical reactions. The rhodium-catalyzed asymmetric addition using bicyclo[2.2.1]hepta-2,5-diene ligands demonstrated high activity and enantioselectivity, showcasing the potential of these compounds in catalysis . The electrochemical oxidation of a methionine analogue of bicyclo[2.2.1]heptane-1-carboxylic acid revealed neighboring group participation, leading to the formation of sulfoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane-1-carboxylic acid derivatives are influenced by their rigid and alicyclic nature. Polyimides derived from these compounds exhibit high glass transition temperatures and thermal stability, making them suitable for high-performance materials . The solubility of these polymers in polar organic solvents is also noteworthy, as it facilitates the processing of materials into films and other forms . The chiral derivatives of bicyclo[2.2.1]heptanedicarboxylic acid are particularly attractive for their high optical purity, which is essential for applications in asymmetric synthesis .

Scientific Research Applications

Specific Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

Bicyclo[2.2.1]heptane-1-carboxylates are synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows rapid access to a wide range of these compounds in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .

Methods of Application or Experimental Procedures

The method involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .

Results or Outcomes

This method permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner .

Catalytic Borylation

Specific Scientific Field

Nature Chemistry

Summary of the Application

Bicyclo[2.1.1]hexanes undergo a catalytic undirected borylation of tertiary C–H bonds . This reaction is highly selective for the formation of bridgehead boronic esters and is compatible with a broad range of functional groups .

Methods of Application or Experimental Procedures

The method involves an iridium-catalysed borylation of the bridgehead tertiary C–H bond . This reaction is highly selective for the formation of bridgehead boronic esters and is compatible with a broad range of functional groups .

Results or Outcomes

The method is applicable to the late-stage modification of pharmaceuticals containing this substructure and the synthesis of novel bicyclic building blocks . Kinetic and computational studies suggest that C–H bond cleavage occurs with a modest barrier and that the turnover-limiting step of this reaction is an isomerization that occurs prior to reductive elimination that forms the C–B bond .

Preparation of 2-Bromonorbornane-1-carboxylic Acid

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Norbornane-2-carboxylic acid, which can be derived from Bicyclo[2.2.1]heptane-2-carboxylic acid, is used in the preparation of 2-Bromonorbornane-1-carboxylic acid . This compound is a useful intermediate in the synthesis of various pharmaceutical compounds .

Results or Outcomes

The outcome of this application is the production of 2-Bromonorbornane-1-carboxylic acid, a useful intermediate in the synthesis of various pharmaceutical compounds .

As a Chiral Auxiliary

Specific Scientific Field

Organic & Biomolecular Chemistry

Summary of the Application

Bicyclo[2.2.1]heptane-1-carboxylates, such as Bornanesultam, are well-known chiral auxiliaries . They are used to control the stereochemistry of reactions, allowing for the synthesis of enantiomerically pure compounds .

Methods of Application or Experimental Procedures

The chiral auxiliary is typically attached to a substrate prior to the reaction . It then controls the stereochemistry of the reaction through steric hindrance or through the formation of a chelate with a metal catalyst .

Results or Outcomes

The use of these chiral auxiliaries allows for the synthesis of enantiomerically pure compounds . This is particularly important in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly affect its biological activity .

As a Key Component in Bioactive Compounds

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

A bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It is featured by drug candidates such as LMV-6015 and AMG 221 . Moreover, the bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .

Results or Outcomes

The outcome of this application is the production of various bioactive compounds and drug candidates .

In the Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

Specific Scientific Field

Organic Chemistry

Summary of the Application

These discoveries have stimulated the search for further derivatives of cantharidin such as the trimethylene anhydride 6 , monoamide 7 , and esters 8 .

Results or Outcomes

The outcome of this application is the production of various derivatives of cantharidin .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

bicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)8-3-1-6(5-8)2-4-8/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXGYGYFPTZHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171989
Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.1]heptane-1-carboxylic acid

CAS RN

18720-30-4
Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Record name 1-Norbornanecarboxylic acid
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Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Record name Bicyclo[2.2.1]heptane-1-carboxylic acid
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Record name Bicyclo(2.2.1)heptane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

A 2-L reactor equipped with an overhead mechanical stirrer, condenser, nitrogen gas inlet port, temperature probe and reagent charging port, was placed under an atmosphere of nitrogen. The reactor was charged with zinc powder (<10 micron) (298 g, 4560 mmol) and acetic acid (500 mL). While vigorously stirring the heterogeneous mixture, (4S)-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid (100 g, 456 mmol) was then added. A second portion of acetic acid (500 mL) was then used to rinse the walls of the reactor. The reaction mixture was brought to a gentle reflux (ca. 30 min) and then held at this temperature for 5 h. The cooled (room temperature) reaction mixture was passed through a pad of Celite, which was washed with acetic acid (1 (300 mL) and ethyl acetate (1 (500 mL). The filtrate was concentrated, water (300 mL) was added, and then the mixture was stirred vigorously to induce precipitation. The precipitate was collected by filtration, washed with water, and dried under vacuum at 35° C. overnight. Pentane (50 mL) was then added, and the mixture was stirred vigorously for 20 min during which time a fine white precipitate formed. The resulting precipitate was filtered, washed with pentane (20 mL), and air dried to afford bicyclo[2.2.1]heptane-1-carboxylic acid (52 g) as a white solid.
Name
(4S)-2-bromobicyclo[2.2.1]heptane-1-carboxylic acid
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
298 g
Type
catalyst
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
Bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 3
Bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 4
Bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 5
Bicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 6
Bicyclo[2.2.1]heptane-1-carboxylic acid

Citations

For This Compound
52
Citations
T ISHIZUKA, K KIMURA, S ISHIBUCHI… - Chemical and …, 1990 - jstage.jst.go.jp
Starting with (ls)-ketopinic acid (7, 7-dimethyl-2-oxo-bicyclo [2.2. 1] heptane-1-carboxylic acid), a facile high-yield synthesis of diastereomerically pure (IS, 2R)-and (1S, ZS)-2-hydroxy—7…
Number of citations: 20 www.jstage.jst.go.jp
Z Guo, MKY Wong, MR Hickey, BP Patel… - … Process Research & …, 2014 - ACS Publications
Diacid formation is a major problem in the conventional chemical hydrolysis of a diester to a monoester. Enzyme-catalyzed hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-…
Number of citations: 13 pubs.acs.org
MJ Wilde, CE West, AG Scarlett, D Jones… - … of Chromatography A, 2015 - Elsevier
Although bicyclic acids have been reported to be the major naphthenic acids in oil sands process-affected water (OSPW) and a well-accepted screening assay indicated that some …
Number of citations: 55 www.sciencedirect.com
RD Rieke, SE Bales, PM Hudnall, TP Burns… - Organic …, 2003 - Wiley Online Library
Highly reactive magnesium for the preparation of Grignard reagents: 1‐norbornanecarboxylic acid intermediate: 2, 2‐dichloronorbornane intermediate: 1 …
Number of citations: 16 onlinelibrary.wiley.com
石塚忠男, 木村是一, 石渕正剛, 国枝武久 - … and Pharmaceutical Bulletin, 1990 - jlc.jst.go.jp
Starting with (1S)-ketopinic acid (7, 7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-carboxylic acid), a facile high-yield synthesis of diastereomerically pure (1S, 2R)- and (1S, 2S)-2-hydroxy-7…
Number of citations: 3 jlc.jst.go.jp
PL Coe, JH Sleigh, JC Tatlow - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
Decomposition of bis-(4H-decafluorobicyclo[2.2.1]heptane-1-carbonyl) peroxide (I) alone affords 4H-decafluorobicyclo[2.2.1]heptan-1-yl 4H-decafluorobicyclo[2.2.1]heptane-1-…
Number of citations: 4 pubs.rsc.org
S Rehman, N Sultana, T Sultana… - Journal of the Chemical …, 2019 - inis.iaea.org
[en] Seasonal flowers contribute in the attraction and fragrances of volatile compounds. These flowers volatiles also contribute in the protection of plants from different diseases. The …
Number of citations: 4 inis.iaea.org
MS Gudipati, JG Radziszewski… - The Journal of Organic …, 1993 - ACS Publications
Bicyclo [3.2. 2] non-1-ene was generated in low-temperaturematrices and in fluid solutions by photodecomposition of bicyclo [2.2. 2] oct-l-yldiazomethaneand its photorearrangement …
Number of citations: 16 pubs.acs.org
A Fattahi, L Lis, ZA Tehrani… - The Journal of …, 2012 - ACS Publications
Bridgehead C–H bond dissociation enthalpies of 105.7 ± 2.0, 102.9 ± 1.7, and 102.4 ± 1.9 kcal mol –1 for bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane, and adamantane, respectively, …
Number of citations: 11 pubs.acs.org
W Adcock, D Lunsmann - Collection of Czechoslovak Chemical …, 1999 - cccc.uochb.cas.cz
The electrochemical reductive cleavage of a series of 4-X-substituted bicyclo[2.2.1]heptan- 1-yl bromides and iodides (X = H, F, Cl, Br, I, SnMe 3 ) was investigated by means of cyclic …
Number of citations: 2 cccc.uochb.cas.cz

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